N-({[3,3'-bithiophene]-5-yl}methyl)-2-(methylsulfanyl)benzamide
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Overview
Description
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(methylsulfanyl)benzamide is an organic compound with the molecular formula C17H15NOS3 and a molecular weight of 345.49 g/mol. This compound is characterized by the presence of a benzamide group, a thiophene ring, and a methylsulfanyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3,3'-bithiophene]-5-yl}methyl)-2-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Catalysts such as palladium (Pd) and nickel (Ni) are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(methylsulfanyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-({[3,3'-bithiophene]-5-yl}methyl)-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfanyl-N-[(4-thiophen-2-yl)methyl]benzamide
- 2-Methylsulfanyl-N-[(4-thiophen-3-yl)methyl]benzamide
- 2-Methylsulfanyl-N-[(4-thiophen-2-yl)ethyl]benzamide
Uniqueness
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(methylsulfanyl)benzamide is unique due to its specific structural features, such as the presence of two thiophene rings and a methylsulfanyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-({[3,3'-bithiophene]-5-yl}methyl)-2-(methylsulfanyl)benzamide is an organic compound notable for its unique molecular structure, which includes a benzamide group, a bithiophene moiety, and a methylsulfanyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. The following sections will detail its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula : C₁₇H₁₅NOS₃
- Molecular Weight : 345.49 g/mol
- CAS Number : 2380069-40-7
The biological activity of this compound is thought to involve interactions with specific molecular targets such as proteins and enzymes. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The compound's electronic properties, influenced by the bithiophene unit, may facilitate charge transport and influence molecular interactions in biological systems.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For example:
- Case Study : A study investigated the cytotoxic effects of this compound on several cancer cell lines including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound exhibited significant cytotoxicity with IC₅₀ values below 100 μM for several analogues tested. Notably, morphological changes indicative of apoptosis were observed in treated cells, suggesting that the compound induces programmed cell death through caspase activation .
Cell Line | IC₅₀ Value (μM) | Mechanism of Action |
---|---|---|
HCT-116 | 36 | Induction of apoptosis |
HeLa | 34 | Caspase activation and morphological changes |
MCF-7 | 69 | Increased apoptotic cell population |
Antimicrobial Activity
The compound's antimicrobial properties have also been evaluated:
- Research Findings : In vitro studies demonstrated that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in the benzamide substituents and the bithiophene unit can significantly affect the compound's potency and selectivity towards different biological targets. Research indicates that modifications to the methylsulfanyl group may enhance its cytotoxic properties while maintaining low toxicity to normal cells .
Properties
IUPAC Name |
2-methylsulfanyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS3/c1-20-16-5-3-2-4-15(16)17(19)18-9-14-8-13(11-22-14)12-6-7-21-10-12/h2-8,10-11H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNRJMQTAHWBMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=CC(=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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